molecular formula C15H17F3O2 B597794 3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one CAS No. 1352318-73-0

3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one

Cat. No.: B597794
CAS No.: 1352318-73-0
M. Wt: 286.294
InChI Key: BZCAMWKOBNENFL-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one is a chemical compound with the molecular formula C15H17F3O2 and a molecular weight of 286.29 g/mol . It is characterized by the presence of a cyclopentyl group, a trifluoromethoxy phenyl group, and a propanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one typically involves the reaction of cyclopentylmagnesium bromide with 4-(trifluoromethoxy)benzaldehyde, followed by oxidation of the resulting alcohol to the ketone . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This can lead to modulation of enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one include other ketones with trifluoromethoxy phenyl groups and cycloalkyl groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. The trifluoromethoxy group, in particular, can significantly influence the compound’s reactivity and interactions with other molecules .

Properties

IUPAC Name

3-cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3O2/c16-15(17,18)20-13-8-6-12(7-9-13)14(19)10-5-11-3-1-2-4-11/h6-9,11H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCAMWKOBNENFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718450
Record name 3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-73-0
Record name 3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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